

# Petesicatib (RG7625): A Comparative Review of Clinical Trial Results

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## Compound of Interest

Compound Name: *Petesicatib*

Cat. No.: *B609917*

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## Introduction

**Petesicatib** (RG7625) is a selective, orally administered small molecule inhibitor of cathepsin S, a lysosomal cysteine protease. By inhibiting cathepsin S, **Petesicatib** was investigated as a potential therapeutic agent for a range of autoimmune disorders. The proposed mechanism of action centered on the modulation of the immune response by interfering with antigen presentation. This review provides a comprehensive analysis of the available clinical trial data for **Petesicatib** in Sjögren's syndrome, celiac disease, and psoriasis, and compares its performance with alternative therapies. All clinical development of **Petesicatib** has been discontinued.

## Mechanism of Action: Targeting Antigen Presentation

**Petesicatib**'s therapeutic rationale is based on the inhibition of cathepsin S, a key enzyme in the MHC class II antigen processing pathway. In antigen-presenting cells (APCs), cathepsin S is crucial for the degradation of the invariant chain (Ii), a chaperone protein that occupies the peptide-binding groove of newly synthesized MHC class II molecules. By inhibiting cathepsin S, **Petesicatib** prevents the final cleavage of the Ii, leading to the accumulation of a fragment called the class II-associated invariant chain peptide (CLIP). With CLIP remaining in the binding groove, the loading of antigenic peptides onto MHC class II molecules is hindered. This

reduction in antigen presentation to CD4+ T helper cells was hypothesized to dampen the downstream inflammatory cascade characteristic of various autoimmune diseases.



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**Diagram 1: Petesicatib's Mechanism of Action.**

## Clinical Trial Results in Sjögren's Syndrome

**Petesicatib** was evaluated in a Phase 2, randomized, double-blind, placebo-controlled study (NCT02701985) in patients with primary Sjögren's syndrome. The trial did not meet its primary endpoint.

Table 1: Efficacy and Safety of **Petesicatib** in Sjögren's Syndrome (NCT02701985)

Outcome Measure	Petesicatib (100 mg BID)	Placebo
Primary Endpoint		
Patients with $\geq 3$ -point reduction in ESSDAI score at Week 12	Not significantly different from placebo	-
Secondary Endpoints		
Change from baseline in ESSPRI score	No clinically meaningful treatment effect	-
Change from baseline in patient's global assessment of disease activity	No clinically meaningful treatment effect	-
Safety		
Adverse Events	Generally well-tolerated	-
Serious Adverse Events	Not specified in detail	-

ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index; ESSPRI: EULAR Sjögren's Syndrome Patient Reported Index; BID: Twice daily.

## Comparison with Alternative Therapies for Sjögren's Syndrome

Currently, there are no FDA-approved disease-modifying therapies specifically for Sjögren's syndrome. Treatment is largely symptomatic and includes off-label use of immunosuppressants. However, several investigational drugs are in late-stage development.

Table 2: Comparison of Investigational Therapies for Sjögren's Syndrome

Drug (Mechanism)	Trial	Primary Endpoint	Key Results
Ianalumab (anti-BAFF-R and B-cell depletion)	NEPTUNUS-1 & 2 (Phase 3)	Change from baseline in ESSDAI score at Week 48	Statistically significant improvement in ESSDAI score compared to placebo. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Dazodalibep (CD40L antagonist)	Phase 2	Change from baseline in ESSDAI score at Week 24	Statistically significant reduction in ESSDAI score (6.3-point reduction vs. 4.1 for placebo). <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Petesicatib (Cathepsin S inhibitor)	NCT02701985 (Phase 2)	Proportion of patients with ≥3-point reduction in ESSDAI score at Week 12	Not met. No significant difference from placebo.

## Clinical Trial Results in Celiac Disease

A Phase 1, randomized, double-blind, placebo-controlled study (NCT02679014) assessed the effect of **Petesicatib** on the immune response to a gluten challenge in adults with celiac disease. This trial also failed to meet its primary endpoint.

Table 3: Efficacy and Safety of **Petesicatib** in Celiac Disease (NCT02679014)

Outcome Measure	Petesicatib (100 mg BID)	Placebo
Primary Endpoint		
Number of responders to gluten challenge (increase in IFN $\gamma$ -secreting T cells)	Not met	-
Pharmacodynamic Endpoints		
Gliadin-specific IFN $\gamma$ -secreting T cells after 6 days of gluten intake	Fewer participants exhibited this response compared to placebo	-
Intestinal permeability	Decreased compared to baseline	-
Circulating B cells, CD4+ and CD8+ T cells	Decrease from baseline	-
Safety		
Adverse Events	Not specified in detail	-

## Comparison with Alternative Therapies for Celiac Disease

The only current management for celiac disease is a strict gluten-free diet. Several investigational drugs are being developed as adjuncts to the diet.

Table 4: Comparison of Investigational Therapies for Celiac Disease

Drug (Mechanism)	Trial	Primary Endpoint	Key Results
KAN-101 (Liver-targeting immune tolerance therapy)	ACeD-it (Phase 2)	Safety, tolerability, and pharmacodynamics after gluten challenge	Demonstrated clinically meaningful reductions in multiple gluten-induced symptoms. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
ZED1227 (Transglutaminase 2 inhibitor)	Phase 2a	Attenuation of gluten-induced mucosal damage (villus height to crypt depth ratio)	Met primary endpoint, significantly attenuating mucosal damage at all three doses compared to placebo. <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[19]</a>
Petesicatib (Cathepsin S inhibitor)	NCT02679014 (Phase 1)	Number of responders to gluten challenge	Not met.

## Clinical Trial Results in Psoriasis

An open-label Phase 2a trial (EudraCT 2018-002446-36) was planned to assess the clinical efficacy and safety of **Petesicatib** in patients with moderate to severe psoriasis. However, no results from this trial have been publicly disclosed.[\[20\]](#)

## Comparison with Alternative Therapies for Psoriasis

The treatment landscape for psoriasis is well-established with numerous effective therapies, including biologics and oral small molecules.

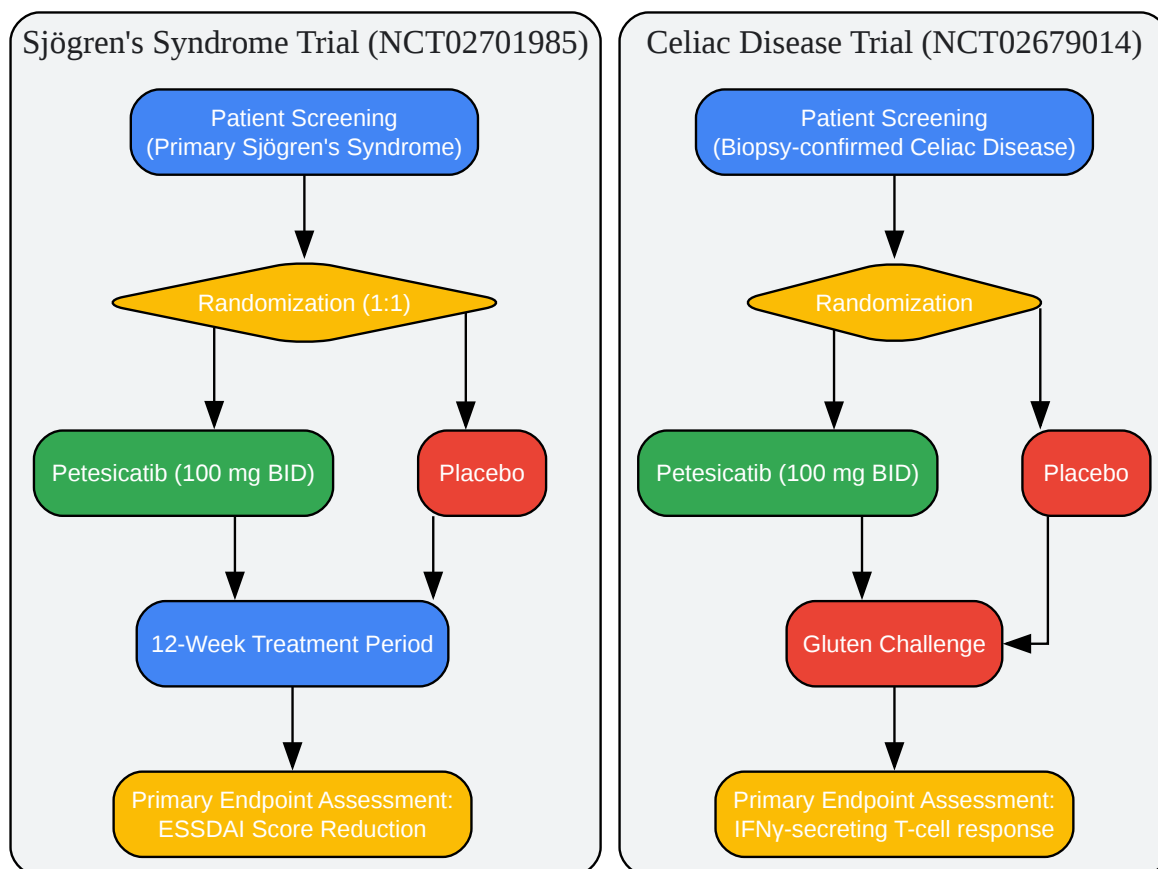
Table 5: Comparison of Approved Therapies for Moderate to Severe Psoriasis

Drug (Mechanism)	Trial(s)	Key Efficacy Endpoint	Key Results
Deucravacitinib (TYK2 inhibitor)	POETYK PSO-1 & PSO-2 (Phase 3)	PASI 75 at Week 16	58.7% and 53.6% of patients achieved PASI 75, respectively, compared to 12.7% and 9.4% for placebo. <a href="#">[21]</a> <a href="#">[22]</a> <a href="#">[23]</a> <a href="#">[24]</a> <a href="#">[25]</a>
Ustekinumab (IL-12/23 inhibitor)	PHOENIX 1 & 2 (Phase 3)	PASI 75 at Week 12	67.1% and 66.7% (45 mg) and 66.4% and 75.7% (90 mg) of patients achieved PASI 75, respectively, compared to ~3% for placebo. <a href="#">[13]</a> <a href="#">[26]</a> <a href="#">[27]</a> <a href="#">[28]</a> <a href="#">[29]</a>
Secukinumab (IL-17A inhibitor)	ERASURE & FIXTURE (Phase 3)	PASI 75 at Week 12	81.6% and 77.1% (300 mg) and 71.6% and 67.0% (150 mg) of patients achieved PASI 75, respectively, compared to ~4.5% for placebo. <a href="#">[30]</a> <a href="#">[31]</a> <a href="#">[32]</a> <a href="#">[33]</a>

PASI 75: 75% reduction in Psoriasis Area and Severity Index score.

## Experimental Protocols

Detailed experimental protocols for the **Petesicatib** clinical trials are not fully available in the public domain. The following provides a high-level overview of the study designs.



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**Diagram 2:** Simplified Clinical Trial Workflows.

## Conclusion

The clinical development program for **Petesicatib** (RG7625) did not demonstrate sufficient efficacy to warrant further investigation for Sjögren's syndrome and celiac disease, leading to the discontinuation of its development. In both completed trials, **Petesicatib** failed to meet its primary endpoints, although some pharmacodynamic effects were observed in the celiac disease study. The lack of publicly available data from the psoriasis trial further underscores the challenges faced by this compound. In contrast, the therapeutic landscapes for Sjögren's syndrome, celiac disease, and psoriasis are evolving with several alternative therapies showing promising results in late-stage clinical trials or having already established strong efficacy and safety profiles. The experience with **Petesicatib** highlights the complexities of targeting the



antigen presentation pathway for the treatment of autoimmune diseases and provides valuable insights for future drug development endeavors in this area.

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